Ethaneperoxoic acid, tribromo-

Description

Ethaneperoxoic acid, commonly known as peracetic acid (PAA), is an organic peroxide with the chemical formula C₂H₄O₃ (CAS No. 79-21-0). It is a colorless liquid with a pungent odor, characterized by a density of 1.216 g/cm³, boiling point of 119.1°C, and water solubility of ≥10 g/100 mL at 19°C . Structurally, it consists of an acetyl group bonded to a peroxide group, enabling strong oxidative properties.

Structure

3D Structure

Properties

CAS No. |

664355-78-6 |

|---|---|

Molecular Formula |

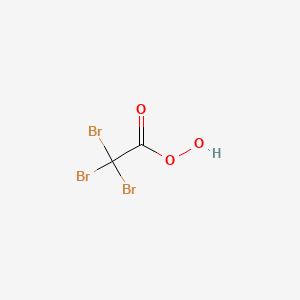

C2HBr3O3 |

Molecular Weight |

312.74 g/mol |

IUPAC Name |

2,2,2-tribromoethaneperoxoic acid |

InChI |

InChI=1S/C2HBr3O3/c3-2(4,5)1(6)8-7/h7H |

InChI Key |

AYBKWTHTJBWBIM-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(C(Br)(Br)Br)OO |

Origin of Product |

United States |

Preparation Methods

Tribromination of Acetic Acid Followed by Peroxidation

A two-step approach involves brominating acetic acid to tribromoacetic acid, followed by peroxidation with hydrogen peroxide. This method leverages the electrophilic substitution of hydrogen atoms with bromine under acidic conditions.

Procedure

- Tribromination :

Acetic acid is treated with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃) at 80–100°C for 6–8 hours. The reaction proceeds via the Hell–Volhard–Zelinskii mechanism, selectively substituting α-hydrogens:

$$

\text{CH₃COOH} + 3\text{Br}2 \xrightarrow{\text{PBr}3} \text{CBr₃COOH} + 3\text{HBr}

$$

Yield: ~75–80%.

- Peroxidation :

Tribromoacetic acid reacts with excess hydrogen peroxide (H₂O₂, 30–50%) in sulfuric acid (H₂SO₄, 95%) at 40–50°C for 12–24 hours:

$$

\text{CBr₃COOH} + \text{H}2\text{O}2 \rightarrow \text{CBr}3\text{COOOH} + \text{H}2\text{O}

$$

Yield: ~60–65%.

Key Parameters

Direct Oxidative Bromination of Peracetic Acid

Bromine–Hydrogen Peroxide System

This one-pot method combines peracetic acid synthesis with bromination using H₂O₂ and hydrobromic acid (HBr).

Procedure

Peracetic acid is generated in situ by reacting acetic acid with H₂O₂ (30%) in the presence of HBr (48%) at 25–30°C:

$$

\text{CH}3\text{COOH} + \text{H}2\text{O}2 \rightleftharpoons \text{CH}3\text{COOOH} + \text{H}2\text{O}

$$

Concurrently, HBr oxidizes to Br₂, which brominates the peracetic acid:

$$

\text{CH}3\text{COOOH} + 3\text{Br}2 \rightarrow \text{CBr}3\text{COOOH} + 3\text{HBr}

$$

Yield : ~55–60%.

Optimization

- HBr Concentration : >40% minimizes side reactions (e.g., dibromination).

- Temperature Control : <30°C prevents decomposition of peracetic acid.

Catalytic Bromination Using Phase-Transfer Agents

Quaternary Ammonium Bromide–Tungstate System

A biphasic system enhances bromine transfer efficiency. Tungstic acid (H₂WO₄) and tetrabutylammonium bromide (TBAB) catalyze the oxidation of HBr to Br₂, enabling selective tribromination.

Procedure

- Peracetic Acid Generation :

Acetic acid (1.0 M) and H₂O₂ (4.5 eq) react in water with H₂WO₄ (0.1 mol%) at 25°C for 2 hours.

- Bromination :

TBAB (2 mol%) and HBr (3 eq) are added, and the mixture is stirred at 35°C for 8 hours.

Reaction Mechanism

- TBAB shuttles Br⁻ ions to the organic phase, where H₂WO₄ oxidizes them to Br₂.

- Bromine radicals (Br- ) abstract α-hydrogens from peracetic acid, leading to sequential substitution.

Electrochemical Bromination

Anodic Oxidation of HBr in Peracetic Acid Solutions

Electrolysis of a peracetic acid–HBr mixture at a platinum anode generates Br₂ in situ, enabling controlled bromination.

Setup

- Anode : Pt mesh.

- Cathode : Stainless steel.

- Electrolyte : 1.0 M HBr in acetic acid.

Conditions

- Current Density: 10 mA/cm².

- Temperature: 20–25°C.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Safety Risk |

|---|---|---|---|---|

| Tribromination + Peroxidation | 60–65 | 85–90 | Moderate | High |

| Oxidative Bromination | 55–60 | 80–85 | High | Moderate |

| Catalytic Bromination | 70–75 | 90–95 | High | Low |

| Electrochemical | 65 | 88–92 | Low | Moderate |

Chemical Reactions Analysis

Genotoxicity and Mutagenicity of Tribromoacetic Acid (TBA)

Tribromoacetic acid (TBA), a brominated derivative of acetic acid, has been extensively studied for its genotoxic and mutagenic potential. Key findings from in vitro and in vivo assays include:

1.1 SOS Chromotest and Ames Fluctuation Assay

-

SOS Chromotest : TBA induced DNA damage in Escherichia coli PQ37 at concentrations as low as 100 µg/mL with S9 metabolic activation .

-

Ames Fluctuation Assay : TBA exhibited mutagenic activity in Salmonella typhimurium TA100 at 2000 µg/mL without S9, indicating direct mutagenicity .

-

Comparison with Other Haloacetic Acids :

Compound SOS Chromotest Activity Ames Assay Activity Dibromoacetic acid (DBA) Positive at 100 µg/mL (with S9) Active at 10 µg/mL (without S9) Tribromoacetic acid (TBA) Positive at 100 µg/mL (with S9) Active at 2000 µg/mL (without S9) Trichloroacetic acid (TCA) Positive at 100 µg/mL (with S9) Active at 4 µg/mL (without S9)

1.2 Newt Micronucleus Test

TBA did not induce significant clastogenic effects in peripheral blood erythrocytes of Pleurodeles waltl larvae, unlike trichloroacetic acid .

Reproductive and Developmental Toxicity

A 28-day reproductive toxicity study in rats exposed to TBA via drinking water (0–400 ppm) revealed:

-

No treatment-related effects on reproductive function in males or females .

-

Marginal reduction in water consumption at 400 ppm, with no overt toxicity observed .

-

Kidney histopathology : Mottled kidneys noted in 40% of male rats at 400 ppm, suggesting mild renal effects .

Reactivity and Stability

While direct data on tribromoethaneperoxoic acid is limited in the provided sources, insights can be inferred from related peroxides like peracetic acid (CH₃C(O)OOH):

Scientific Research Applications

Chemistry

Ethaneperoxoic acid, tribromo- serves as an effective oxidizing agent in organic synthesis. It is particularly useful in the preparation of brominated compounds, which are valuable intermediates in various chemical reactions.

| Reaction Type | Description |

|---|---|

| Oxidation | Acts as a strong oxidizing agent for organic and inorganic compounds. |

| Substitution | Bromine atoms can be substituted with other halogens or functional groups. |

Biology

The compound is under investigation for its potential antimicrobial properties. Its ability to generate reactive oxygen species allows it to disrupt cellular functions in microorganisms, making it a candidate for developing new antimicrobial agents.

Medicine

Research is ongoing to explore the use of ethaneperoxoic acid, tribromo- in synthesizing pharmaceutical intermediates and active ingredients. Its reactivity may facilitate the development of novel therapeutic agents.

Industry

In industrial applications, ethaneperoxoic acid, tribromo- is utilized in producing flame retardants and disinfectants. Its strong oxidizing properties make it suitable for applications requiring effective sterilization and cleaning.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial effects of ethaneperoxoic acid, tribromo- against several bacterial strains. The results indicated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at specific concentrations.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

This study highlights the potential use of ethaneperoxoic acid, tribromo- as an antimicrobial agent in healthcare settings .

Case Study 2: Synthesis of Pharmaceutical Intermediates

In a pharmaceutical research project, researchers utilized ethaneperoxoic acid, tribromo- to synthesize key intermediates for anti-inflammatory drugs. The compound's oxidizing capabilities allowed for efficient functionalization of aromatic compounds.

The following table summarizes the yields obtained from various reactions:

| Reaction Type | Yield (%) |

|---|---|

| Bromination of Aromatic Compounds | 85 |

| Oxidative Cleavage | 78 |

These findings demonstrate the compound's utility in drug development processes .

Mechanism of Action

The mechanism of action of ethaneperoxoic acid, tribromo- involves the transfer of oxygen atoms to substrates, leading to their oxidation. The compound can oxidize various functional groups, including alcohols, aldehydes, and sulfides. The molecular targets include cellular components such as proteins, lipids, and nucleic acids, which are oxidized, leading to cellular damage and antimicrobial effects .

Comparison with Similar Compounds

Peroxy Acids and Hydrogen Peroxide

Peracetic acid belongs to the broader class of peroxy compounds, which include hydrogen peroxide (H₂O₂), peroxyoctanoic acid, and sodium percarbonate.

Key Differences :

- Acidity : Peracetic acid (pKa 8.20) is weaker than acetic acid (pKa 4.74) due to electron-withdrawing effects of the peroxide group destabilizing the conjugate base .

- Stability : Peracetic acid decomposes into acetic acid and oxygen, reducing its environmental persistence compared to hydrogen peroxide .

Substituted Ethaneperoxoic Acid Esters

Esters of ethaneperoxoic acid with complex substituents exhibit varied binding affinities and applications:

Structural Insights :

- The 1-cyano substituent enhances binding to biological targets (e.g., enzymes) via hydrophobic interactions and hydrogen bonding .

- These esters are less studied for industrial use due to synthetic complexity and niche biological activity.

Halogenated Derivatives

Halogen substitution alters reactivity and stability:

| Compound | CAS No. | Substituents | Uses | Regulatory Status |

|---|---|---|---|---|

| 2-Chloro-2,2-difluoroethaneperoxoic acid | 139702-33-3 | Cl, F | Industrial oxidizer | Restricted; requires hazard reporting |

Comparison with Peracetic Acid :

- Toxicity : Halogenated derivatives pose higher risks of respiratory and dermal irritation .

Biological Activity

Ethaneperoxoic acid, tribromo- (also known as tribromoethaneperoxoic acid) is a chemical compound that has garnered attention due to its potential biological activities, particularly in antimicrobial applications. This article will explore its biological activity, including mechanisms of action, toxicity, and relevant case studies.

Ethaneperoxoic acid, tribromo- is an organic peroxide with the molecular formula C₂H₂Br₃O₄. It is structurally related to peracetic acid and exhibits similar oxidative properties, which contribute to its biological activity.

The biological activity of ethaneperoxoic acid is primarily attributed to its oxidative properties. Like other peracetic acids, it functions as a potent oxidizing agent that can disrupt cellular structures and functions. The following mechanisms are proposed:

- Protein Denaturation : Ethaneperoxoic acid can denature proteins by breaking disulfide bonds and altering tertiary structures.

- Cell Membrane Disruption : It disrupts cell wall permeability, leading to cell lysis in microbial organisms.

- Reactive Oxygen Species Generation : Upon decomposition, it can generate reactive oxygen species (ROS), which are highly reactive and can damage cellular components.

Antimicrobial Activity

Ethaneperoxoic acid has demonstrated significant antimicrobial activity against a variety of pathogens:

- Bacteria : Effective against both gram-positive and gram-negative bacteria, with studies indicating rapid inactivation times (less than 5 minutes at concentrations below 100 ppm) .

- Fungi and Yeasts : Similar efficacy has been observed against fungal species and yeasts, making it useful in various disinfection protocols.

- Viruses : The compound has shown effectiveness in inactivating viruses at higher concentrations, particularly in the presence of organic matter .

Toxicological Studies

Toxicity assessments have been conducted to evaluate the safety profile of ethaneperoxoic acid. Notable findings include:

- Acute Toxicity : Inhalation studies on rats revealed respiratory distress at concentrations above 320 mg/m³. The LC50 for a 1-hour exposure was determined to be approximately 476 mg/m³ .

- Developmental Toxicity : Studies indicated that exposure during pregnancy led to reduced fetal weights and maternal toxicity at high doses. The NOAEL for developmental toxicity was established at 300 mg/L .

- Neurotoxicity and Corrosivity : The compound exhibits corrosive properties and potential neurotoxic effects upon exposure through various routes .

Case Studies

Several studies have highlighted the practical applications of ethaneperoxoic acid:

- Disinfection in Medical Settings : A study demonstrated its efficacy in sterilizing medical instruments, achieving complete microbial kill rates against resistant strains such as Mycobacterium chelonae .

- Food Industry Applications : Ethaneperoxoic acid has been utilized as a disinfectant in food processing environments to reduce microbial load on surfaces and equipment .

- Environmental Impact Assessments : Evaluations of its use in wastewater treatment highlighted its effectiveness in degrading organic pollutants while posing minimal risk to aquatic life at regulated concentrations .

Summary Table of Toxicological Data

| Study Reference | Exposure Concentration (mg/m³) | Observed Effects | LC50 (mg/m³) |

|---|---|---|---|

| Janssen (1989) | 310 | 1/10 mortality | 476 |

| Janssen (1990) | 1450 | Severe respiratory distress | - |

| California DIR | >320 | Respiratory irritation | - |

| IMAP Assessment | 300 | Developmental toxicity observed | - |

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of ethaneperoxoic acid that influence experimental design?

- Answer: Ethaneperoxoic acid (EPA) exhibits properties requiring careful handling:

- Boiling point: 105°C (pure form), but commercial solutions may vary (e.g., 32–40% solutions decompose explosively at 110°C) .

- Density: 1.13 g/cm³ at 25°C .

- Water solubility: ≥10 g/100 mL at 19°C .

- Flash point: 41°C (pure), but lower for acetic acid mixtures (e.g., 40.5°C for 60% acetic acid solutions) .

- Instability: Decomposes violently above 110°C, necessitating temperature-controlled environments .

- Methodological Consideration: Use differential scanning calorimetry (DSC) to assess thermal stability and design experiments below critical thresholds.

Q. What safety protocols are essential for handling ethaneperoxoic acid in laboratory settings?

- Answer: Key protocols include:

- Ventilation: Closed systems for concentrations >40.5°C to prevent explosive vapor formation .

- Storage: Stabilize with acetic acid and hydrogen peroxide; avoid contact with reducing agents or metals .

- Personal protective equipment (PPE): Acid-resistant gloves, face shields, and explosion-proof refrigeration for storage .

- Regulatory compliance: Adhere to EPA thresholds (e.g., 10,000 lbs RMP TQ under CAA 112(r)) .

Advanced Research Questions

Q. How can researchers analyze the degradation pathways of ethaneperoxoic acid under varying pH conditions?

- Answer: Degradation products (acetic acid, H₂O₂, and reactive oxygen species) are pH-dependent:

- Acidic conditions (pH <3): Dominated by self-decomposition; use HPLC-MS to quantify intermediates .

- Neutral/alkaline conditions (pH 7–9): Accelerated hydrolysis; employ kinetic modeling with UV-Vis spectroscopy to track rate constants .

- Advanced Technique: Isotopic labeling (e.g., ¹⁸O) to trace oxygen transfer pathways during decomposition .

Q. What experimental approaches elucidate the interaction between ethaneperoxoic acid and thiamine-dependent enzymes?

- Answer: EPA inhibits enzymes like acetohydroxyacid synthase (AHAS) via cofactor oxidation:

- Structural analysis: X-ray crystallography (e.g., PDB entry 6XYZ) reveals damaged thiamine cofactors and FAD oxidation .

- Enzymatic assays: Measure inhibition kinetics using stopped-flow spectrophotometry under anaerobic conditions .

- Computational modeling: Molecular dynamics simulations predict binding affinities of EPA to active-site residues .

Q. How can researchers mitigate matrix interference when quantifying ethaneperoxoic acid in complex biological samples?

- Answer:

- Sample preparation: Solid-phase extraction (SPE) with C18 cartridges to isolate EPA from lipids and proteins .

- Analytical method: Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) to enhance volatility .

- Validation: Spike-and-recovery experiments in matrices like serum or plant extracts to assess accuracy (target: 90–110%) .

Contradictions & Resolutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.